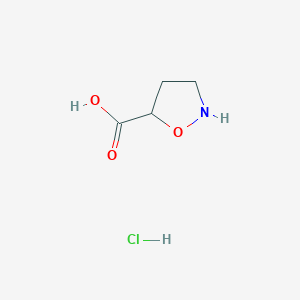
Isoxazolidine-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolidine-5-carboxylic acid hydrochloride is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound has garnered attention due to its potential biological activities and diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolidine-5-carboxylic acid hydrochloride typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the use of microwave conditions to facilitate the reaction between ethoxycarbonyl formonitrile oxide and dipolarophiles .
Industrial Production Methods: Industrial production of this compound often employs scalable and eco-friendly synthetic routes. Metal-free synthetic strategies are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Chemischer Reaktionen
Types of Reactions: Isoxazolidine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and bromine are commonly employed.
Major Products: The major products formed from these reactions include oximes, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Isoxazolidine-5-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isoxazolidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Oxazoline: A five-membered ring with one oxygen and one nitrogen atom, similar to isoxazolidine.
Oxazolidine: Another five-membered ring compound with one oxygen and one nitrogen atom.
Uniqueness: Isoxazolidine-5-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
1,2-oxazolidine-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-2-5-8-3;/h3,5H,1-2H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEFCNYNPMCTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNOC1C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
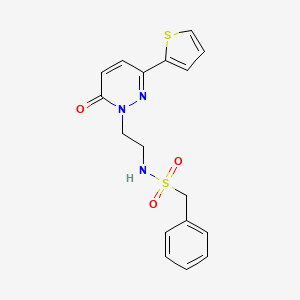
![1-(2-Chlorophenyl)-3-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]urea](/img/structure/B2677740.png)
![3-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-1-cyclopropylpyrrolidin-2-one](/img/structure/B2677741.png)
![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B2677742.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)
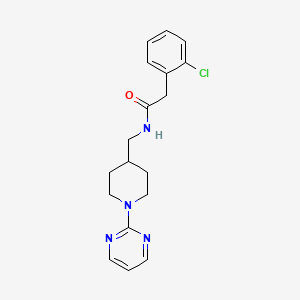
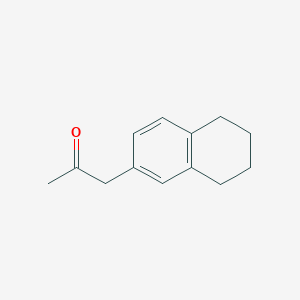
![4-(4-fluoro-3-methylbenzenesulfonyl)-8-[2-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2677752.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B2677756.png)
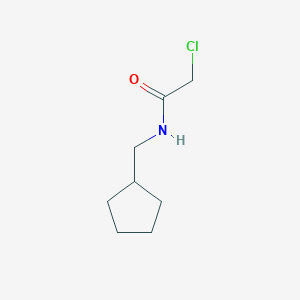
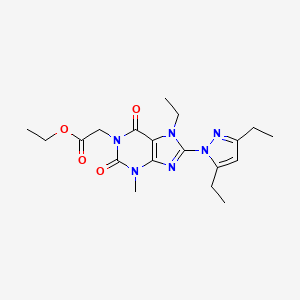
![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)
